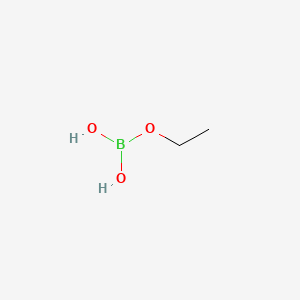
Boric acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Boric acid, ethyl ester, also known as triethyl borate, is an organoboron compound with the chemical formula C6H15BO3. It is a colorless liquid with a characteristic odor and is primarily used as a reagent in organic synthesis. This compound is known for its ability to form stable complexes with various organic and inorganic compounds, making it a valuable tool in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boric acid, ethyl ester, can be synthesized through the esterification of boric acid with ethanol. The reaction typically involves heating boric acid and ethanol in the presence of a dehydrating agent, such as sulfuric acid, to facilitate the removal of water and drive the reaction to completion. The reaction can be represented as follows:
Properties
CAS No. |
51845-86-4 |
|---|---|
Molecular Formula |
C2H7BO3 |
Molecular Weight |
89.89 g/mol |
IUPAC Name |
ethoxyboronic acid |
InChI |
InChI=1S/C2H7BO3/c1-2-6-3(4)5/h4-5H,2H2,1H3 |
InChI Key |
KUGSJJNCCNSRMM-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OCC |
physical_description |
Clear colorless liquid; [CAMEO] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















